molecular formula C10H11NO3 B13463402 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid

2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid

Cat. No.: B13463402
M. Wt: 193.20 g/mol
InChI Key: LNQCDKZIQLOEBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid is a heterocyclic compound that features a fused ring system combining a pyridine ring with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods typically involve large-scale cyclocondensation reactions and oxidation processes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid is not fully elucidated. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The presence of the methoxy group and the fused ring system may facilitate binding to specific sites, influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid

InChI

InChI=1S/C10H11NO3/c1-14-8-5-3-6-2-4-7(10(12)13)9(6)11-8/h3,5,7H,2,4H2,1H3,(H,12,13)

InChI Key

LNQCDKZIQLOEBG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(CCC2C(=O)O)C=C1

Origin of Product

United States

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